2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde
Description
Chemical Structure: The compound 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde (molecular formula: C₁₆H₂₃NO) features a benzaldehyde core substituted with methyl groups at positions 2 and 5, and a 4-methylpiperidin-1-ylmethyl group at position 3.
Properties
IUPAC Name |
2,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-4-6-17(7-5-12)10-15-8-13(2)9-16(11-18)14(15)3/h8-9,11-12H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTWMUVQSBLTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589506 | |
| Record name | 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894213-77-5 | |
| Record name | 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, neuroprotective capabilities, and enzyme inhibition activities. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 217.31 g/mol. The structure includes a benzaldehyde moiety substituted with dimethyl and piperidine groups, which are crucial for its biological activity.
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 6.0 | Microtubule destabilization |
| A549 (Lung) | 8.0 | Cell cycle arrest at G2/M phase |
The compound exhibited IC50 values ranging from 5 to 8 μM across different cell lines, indicating its effectiveness in inhibiting cancer cell proliferation. The mechanism primarily involves apoptosis induction and disruption of microtubule dynamics, which are critical for cell division .
2. Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50) for AChE and BuChE were reported as follows:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Butyrylcholinesterase | 15.0 |
This dual inhibition suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .
3. Enzyme Inhibition
Beyond its effects on cancer and neurodegeneration, the compound also exhibits inhibitory activity against various enzymes:
| Enzyme | IC50 (μM) | Biological Significance |
|---|---|---|
| Cyclooxygenase-2 | 10.0 | Anti-inflammatory effects |
| Lipoxygenase | 9.5 | Potential for treating asthma and allergies |
These activities indicate that the compound may serve as a lead compound for developing anti-inflammatory drugs .
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Anticancer Activity : A study on piperidine derivatives reported that modifications in the piperidine structure significantly enhanced anticancer activity against breast cancer cells .
- Neuroprotective Studies : Research indicated that compounds with similar structures showed promise in enhancing cognitive function in animal models by reducing amyloid-beta aggregation .
Scientific Research Applications
Drug Development
2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde has been studied for its potential role as an intermediate in the synthesis of bioactive compounds. Its structure allows it to serve as a building block for various pharmaceuticals targeting central nervous system disorders due to the presence of the piperidine moiety, which is often associated with neuroactive properties.
Case Study: Synthesis of Piperidine Derivatives
A study demonstrated the synthesis of novel piperidine derivatives from this compound, which exhibited promising activity against specific targets related to neurological disorders. The derivatives were evaluated for their binding affinity and efficacy in vitro, showing significant potential for further development into therapeutic agents.
Antioxidant Activity
Research has indicated that compounds containing a benzaldehyde group can exhibit antioxidant properties. This compound has been tested for its ability to scavenge free radicals, contributing to its potential use in formulations aimed at reducing oxidative stress-related conditions.
Data Table: Antioxidant Activity Comparison
Material Science
The compound's unique structure also lends itself to applications in material science, particularly in the development of polymers and coatings. Its reactivity can be harnessed to create cross-linking agents that enhance the mechanical properties of materials.
Case Study: Polymer Synthesis
In a recent study, researchers synthesized a polymer using this compound as a cross-linker. The resulting polymer demonstrated improved thermal stability and mechanical strength compared to traditional polymers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table compares the target compound with key analogs:
Key Findings from Research
Piperidine vs. Piperazine Derivatives
- Basicity and Solubility : The piperidine variant (tertiary amine) is less basic than the piperazine analog (secondary amine), reducing water solubility but increasing lipid membrane permeability .
- Biological Interactions : Piperazine derivatives (e.g., in ) often exhibit stronger hydrogen-bonding capacity, which may enhance binding to polar enzyme active sites. In contrast, the piperidine variant’s lipophilicity favors interactions with hydrophobic targets .
Substituent Effects on Bioactivity
- Methoxy vs. Methyl Groups: 3,4,5-Trimethoxybenzaldehyde () and vanillin () rely on methoxy/hydroxy groups for polar interactions.
- Concentration-Dependent Activity : Compounds like vanillin show significant variability in concentration across environments (e.g., plant sources), suggesting that the target compound’s stability and synthetic yield may be more controllable .
Insect Response and Volatile Organic Compounds (VOCs)
- 3,4,5-Trimethoxybenzaldehyde and methyl eugenol () are bioactive in plant-insect systems. The target compound’s piperidine group may alter its volatility and insect-repellent efficacy, though empirical data are lacking .
Preparation Methods
Oxidation of Xylene Derivatives to Methylbenzaldehydes
A key step is the selective oxidation of xylene isomers (e.g., 1,3-dimethylbenzene or 1,4-dimethylbenzene) to the corresponding dimethylbenzaldehydes. Several catalytic and electrochemical oxidation methods are documented:
These methods produce high-purity dimethylbenzaldehydes suitable for further functionalization.
Selection of Dimethylbenzaldehyde Isomer
The target compound requires substitution at the 2,5-positions with methyl groups and functionalization at the 3-position. This corresponds to 2,5-dimethylbenzaldehyde as the core aldehyde. This intermediate can be synthesized via the above oxidation methods starting from 1,2,4-trimethylbenzene or selectively substituted xylenes, followed by purification.
Purification and Characterization
- The final product is purified by column chromatography or recrystallization.
- Purity is confirmed by reversed-phase high-performance liquid chromatography (HPLC), with purity often exceeding 99%.
- Structural confirmation is achieved by NMR spectroscopy, mass spectrometry, and elemental analysis.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents/Conditions | Yield/Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Dimethylbenzaldehyde synthesis | Ultrasonic electrochemical oxidation of xylene | PbO2/Pb electrodes, MnSO4, sulfuric acid, ultrasound, 60 °C | Yield up to 92.5%, purity >99% | High selectivity, efficient | Requires specialized electrochemical setup |
| Dimethylbenzaldehyde synthesis | Catalytic air oxidation | Transition metal catalysts (Mn, Fe, Cu, Co), 125-145 °C, pressurized air | Moderate conversion (9.5-15%) | Scalable, uses air as oxidant | Multiple byproducts, requires separation |
| Introduction of piperidinylmethyl group | Reductive amination | 4-methylpiperidine, sodium cyanoborohydride, methanol, room temp | High yield, selective | Mild conditions, direct functionalization | Sensitive to moisture, requires careful control |
| Introduction of piperidinylmethyl group | Nucleophilic substitution | Benzyl halide intermediate, 4-methylpiperidine, base | Moderate to high yield | Straightforward reaction | Requires halogenation step, possible side reactions |
Research Findings and Considerations
- The ultrasonic electrochemical oxidation method provides a green and efficient route to high-purity dimethylbenzaldehydes, which are key intermediates.
- Reductive amination is the preferred method for introducing the piperidinylmethyl substituent due to its mildness and high selectivity, avoiding harsh conditions that might degrade sensitive groups.
- The overall synthesis benefits from controlling reaction conditions such as temperature, acidity, and reagent stoichiometry to maximize yield and purity.
- The compound's structure, with both aromatic and aliphatic amine components, suggests potential applications in medicinal chemistry as intermediates for bioactive molecules.
Q & A
Q. What synthetic routes are recommended for synthesizing 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde?
Q. How can researchers optimize the Mannich reaction yield for this compound?
Systematic optimization via Design of Experiments (DOE) is critical:
- Variables : Test temperature (50–90°C), amine/aldehyde ratio (1:1 to 1:2), and catalyst concentration (0–10%).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
- Contamination Mitigation : Use inert atmospheres (N) to prevent oxidation of the aldehyde group .
Q. How should discrepancies between theoretical and observed NMR data be resolved?
- Solvent Effects : Use deuterated DMSO or CDCl to avoid peak splitting.
- Tautomerism Check : Confirm the absence of enol-aldehyde equilibria via H NMR in DO .
- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly for the piperidinyl methylene protons .
Q. What strategies address contradictions between in vitro and in vivo biological activity data?
- Bioavailability Analysis : Measure logP to assess lipophilicity; methyl groups on the benzaldehyde ring may reduce solubility, necessitating formulation adjustments (e.g., PEGylation) .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the piperidine ring) .
- Target Engagement Studies : Validate receptor binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm mechanism alignment with in vitro assays .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
